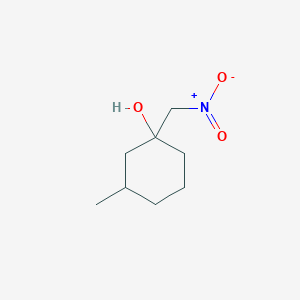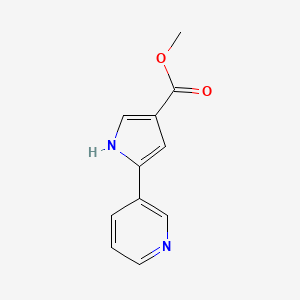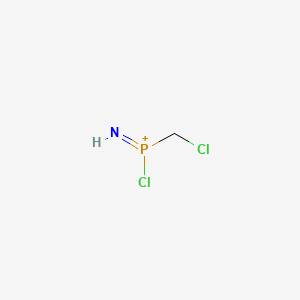
1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene is a fluorinated organic compound with the molecular formula C10H12F8. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene typically involves the fluorination of precursor compounds. One common method involves the use of high-concentration fluorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained . Industrial production methods may involve continuous flow reactors to handle the highly reactive fluorine gas safely and efficiently.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogenating agents, hydrogen gas, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds are often used in pharmaceuticals for their stability and bioavailability.
Industry: It is used in the production of specialty polymers and materials with high chemical resistance.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene exerts its effects involves interactions with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene can be compared with other fluorinated compounds such as:
1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane: This compound also contains multiple fluorine atoms but has different reactivity and applications.
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Another fluorinated compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and stability, making it suitable for specialized applications.
Properties
Molecular Formula |
C10H12F8 |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4-octafluoro-7,7-dimethyloct-4-ene |
InChI |
InChI=1S/C10H12F8/c1-7(2,3)5-4-6(11)8(12,13)9(14,15)10(16,17)18/h4H,5H2,1-3H3 |
InChI Key |
AQGWVKJSVXSZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC=C(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



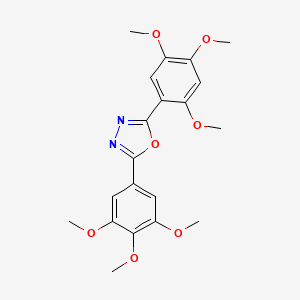
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)
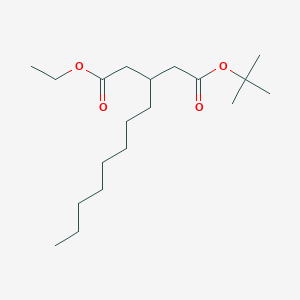
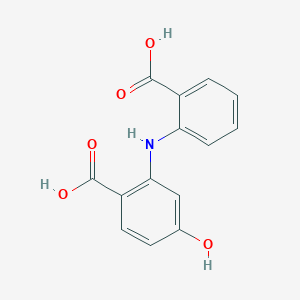
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)


